REACTION_CXSMILES
|
[F:1][C:2]([F:6])([F:5])[CH2:3][OH:4].C(N(CC)CC)C.C1(=O)O[CH2:17][CH2:16][O:15]1>[I-].C([N+](CCCC)(CCCC)CCCC)CCC>[F:1][C:2]([F:6])([F:5])[CH2:3][O:4][CH2:17][CH2:16][OH:15] |f:3.4|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
FC(CO)(F)F
|
Name
|
|
Quantity
|
10.1 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
13.2 g
|
Type
|
reactant
|
Smiles
|
C1(OCCO1)=O
|
Name
|
|
Quantity
|
0.74 g
|
Type
|
catalyst
|
Smiles
|
[I-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with a reflux condenser under nitrogen in an oil bath at 100° C. for 1 day
|
Duration
|
1 d
|
Type
|
CUSTOM
|
Details
|
The triethylamine and unreacted alcohol were removed by distillation
|
Name
|
|
Type
|
product
|
Smiles
|
FC(COCCO)(F)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 61% |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |